molecular formula C8H13BrN4O B13312886 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Cat. No.: B13312886
M. Wt: 261.12 g/mol
InChI Key: WRVANURVCROOMO-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amination: The brominated pyrazole is subjected to nucleophilic substitution with an amine to introduce the amino group.

    Amidation: Finally, the amino-bromo-pyrazole is reacted with an ethylpropanoyl chloride or an equivalent reagent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or substituted with other groups.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), thiourea, or sodium methoxide (NaOMe).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: De-brominated or hydrogen-substituted derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropylacetamide

Uniqueness

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C8H13BrN4O/c1-3-11-8(14)5(2)13-4-6(9)7(10)12-13/h4-5H,3H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

WRVANURVCROOMO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1C=C(C(=N1)N)Br

Origin of Product

United States

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